molecular formula C27H51N8O3P B10776278 Burixafor CAS No. 1191448-17-5

Burixafor

Cat. No. B10776278
CAS RN: 1191448-17-5
M. Wt: 566.7 g/mol
InChI Key: QLVSJMZJSABWRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TG-0054, also known as Burixafor hydrobromide, is a potent and selective antagonist of the CXC chemokine receptor 4 (CXCR4). This compound has gained attention for its ability to mobilize stem cells, particularly hematopoietic stem cells, from the bone marrow into peripheral blood. TG-0054 has shown promise in various clinical applications, including stem cell transplantation and treatment of myocardial infarction .

Preparation Methods

The synthesis of TG-0054 involves multiple steps, including the preparation of intermediates and final coupling reactions. One common method involves the use of an emulsion-solvent evaporation technique to prepare polymeric microparticles of TG-0054. This method allows for sustained delivery of the compound, particularly for intravitreal applications . Industrial production methods focus on optimizing the yield and purity of the compound, often involving large-scale synthesis and purification processes.

Chemical Reactions Analysis

TG-0054 undergoes various chemical reactions, including:

    Oxidation: TG-0054 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups of TG-0054.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of TG-0054. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

TG-0054 has a wide range of scientific research applications:

Mechanism of Action

TG-0054 exerts its effects by inhibiting the binding of stromal cell-derived factor 1 (SDF-1) to its receptor, CXCR4. This inhibition prevents the sequestration of stem cells in the bone marrow, leading to their mobilization into peripheral blood. The molecular targets of TG-0054 include the CXCR4 receptor, and the pathways involved are primarily related to stem cell trafficking and inflammation reduction .

Comparison with Similar Compounds

TG-0054 is unique in its high potency and selectivity for the CXCR4 receptor. Similar compounds include:

properties

CAS RN

1191448-17-5

Molecular Formula

C27H51N8O3P

Molecular Weight

566.7 g/mol

IUPAC Name

2-[4-[6-amino-2-[[4-[[3-(cyclohexylamino)propylamino]methyl]cyclohexyl]methylamino]pyrimidin-4-yl]piperazin-1-yl]ethylphosphonic acid

InChI

InChI=1S/C27H51N8O3P/c28-25-19-26(35-15-13-34(14-16-35)17-18-39(36,37)38)33-27(32-25)31-21-23-9-7-22(8-10-23)20-29-11-4-12-30-24-5-2-1-3-6-24/h19,22-24,29-30H,1-18,20-21H2,(H2,36,37,38)(H3,28,31,32,33)

InChI Key

QLVSJMZJSABWRX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCCCNCC2CCC(CC2)CNC3=NC(=CC(=N3)N4CCN(CC4)CCP(=O)(O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.